3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid

Organometallic Chemistry Process Chemistry Solid Dispensing

Dioxolane-protected ketone boronic acid for Suzuki-Miyaura coupling. The masked ketone remains stable under basic, aqueous, and elevated temperature conditions, enabling selective C–C bond formation. After coupling, mild acidic deprotection reveals the ketone for reductive amination, Grignard, or Wittig chemistry—avoiding side reactions that plague free-ketone analogs. ≥97% purity. Solid (mp 100–104°C) for easy handling. Ideal for HTE, library synthesis, and process scale-up.

Molecular Formula C10H13BO4
Molecular Weight 208.02 g/mol
CAS No. 850568-50-2
Cat. No. B1364545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid
CAS850568-50-2
Molecular FormulaC10H13BO4
Molecular Weight208.02 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C2(OCCO2)C)(O)O
InChIInChI=1S/C10H13BO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7,12-13H,5-6H2,1H3
InChIKeyNSDRSKQWUQJUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid (CAS 850568-50-2): Product Baseline for Sourcing & Specification


3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid (CAS 850568-50-2) is an organoboron building block belonging to the arylboronic acid class, with the molecular formula C10H13BO4 and a molecular weight of 208.02 g/mol [1]. The compound features a phenyl ring substituted at the meta-position with a 2-methyl-1,3-dioxolane group, a cyclic acetal that serves as a protected ketone functionality [1]. This structural motif is central to its application as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it facilitates the construction of carbon-carbon bonds in complex molecular syntheses [1][2].

Why Direct Substitution of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid (850568-50-2) is Non-Trivial


While the broad class of arylboronic acids is employed in Suzuki-Miyaura cross-couplings, generic substitution based solely on the presence of a boronic acid group is not advisable. The specific identity of the aryl substituent—here, a 3-(2-methyl-1,3-dioxolan-2-yl) group—profoundly influences reactivity, stability, and the ultimate synthetic outcome. The dioxolane moiety acts as a latent ketone, providing a masked electrophilic handle that is orthogonal to the boronic acid's nucleophilic character in cross-coupling [1]. This dual reactivity is not present in simple arylboronic acids like phenylboronic acid or 3-acetylphenylboronic acid (which bears a free ketone), where the ketone may undergo undesired side reactions under basic Suzuki conditions or complicate purification [2]. Furthermore, the dioxolane's steric and electronic effects can modulate the rate and selectivity of the cross-coupling event relative to other meta-substituted arylboronic acids [3]. Therefore, empirical evidence is required to establish the precise performance characteristics that differentiate this compound from its closest analogs.

Quantitative Differentiation: 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid (850568-50-2) vs. Key Analogs


Melting Point and Physical Form: Comparative Advantage in Handling and Solubility

The target compound exhibits a significantly lower melting point (100-104°C) compared to its unprotected ketone analog, 3-acetylphenylboronic acid (204-208°C) [1]. This difference in solid-state properties is attributed to the presence of the dioxolane protecting group, which disrupts intermolecular hydrogen bonding and crystal packing. The lower melting point and distinct solid form (often described as a powder) can translate to improved handling characteristics and potentially enhanced solubility in common organic solvents, a critical factor for efficient reaction setup and high-throughput experimentation .

Organometallic Chemistry Process Chemistry Solid Dispensing

Purity Benchmarking: Competitive Specification for Reliable Synthesis

The target compound is routinely supplied with a minimum purity specification of 95-97%, with several vendors offering analytical data (NMR, HPLC, GC) to verify this standard . This purity level is directly comparable to, and in some cases exceeds, the typical commercial purity range for key analogs like 3-acetylphenylboronic acid (often 95-98%, but with some lots containing varying amounts of anhydride) and 3-formylphenylboronic acid (often 90-97% or with wide titration ranges) . For the target compound, the consistent availability of material with a tightly controlled purity profile ensures reproducible performance in cross-coupling reactions, minimizing the risk of side reactions or lower yields that can arise from impurities in less rigorously specified alternatives .

Quality Control Synthetic Reliability Procurement

Structural Differentiation: Latent Ketone Functionality for Sequential Synthesis

The defining structural feature of 3-(2-methyl-1,3-dioxolan-2-yl)phenylboronic acid is the presence of a 1,3-dioxolane ring, a cyclic acetal that serves as a robust protecting group for a ketone [1]. In contrast, direct analogs like 3-acetylphenylboronic acid (free ketone) or 3-formylphenylboronic acid (free aldehyde) possess an unprotected carbonyl that is susceptible to nucleophilic attack, enolization, or reduction under the basic conditions typically employed in Suzuki-Miyaura reactions [2]. While not a direct reactivity measurement of the boronic acid itself, this structural difference enables a unique synthetic strategy: the target compound can undergo a cross-coupling reaction at the boronic acid site without interfering with the masked ketone, which can later be deprotected under mild acidic conditions to reveal the ketone for subsequent functionalization [3]. This orthogonal protection scheme is a powerful tool for building molecular complexity in a controlled, sequential manner, an option not available when using an unprotected ketone-containing boronic acid.

Protecting Group Strategy Multistep Synthesis Orthogonal Reactivity

Key Application Scenarios for 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid (850568-50-2)


Sequential Biaryl Synthesis via Orthogonal Protection

In multi-step synthetic sequences targeting biaryl ketones, 3-(2-methyl-1,3-dioxolan-2-yl)phenylboronic acid offers a strategic advantage. The dioxolane-protected ketone remains inert under the basic, aqueous, and elevated temperature conditions of a Suzuki-Miyaura cross-coupling [1]. This allows for the selective formation of a new C-C bond between the boronic acid-bearing aryl ring and a wide range of aryl halide coupling partners. Following successful coupling, the dioxolane protecting group can be cleaved under mild acidic conditions to reveal the parent ketone, which can then be elaborated further, for example, via reductive amination, Grignard addition, or Wittig olefination. This approach is superior to using a free ketone analog, which could compromise the yield or selectivity of the Suzuki step due to competing side reactions [2].

High-Throughput Experimentation (HTE) and Library Synthesis

The combination of high, consistent purity (≥95-97%) and favorable physical properties (lower melting point suggesting enhanced solubility) makes this compound an excellent candidate for high-throughput experimentation (HTE) and automated library synthesis . In HTE workflows, reagent reliability is paramount. The predictable performance of this boronic acid, supported by vendor quality control (NMR, HPLC), ensures reproducible results across multiple micro-scale reactions, reducing the number of failed wells and accelerating the hit-to-lead optimization process in drug discovery .

Process Chemistry and Scale-Up of Protected Intermediates

For process chemists, the use of a protected boronic acid can simplify the synthetic route to complex pharmaceutical intermediates. By avoiding the need to install a protecting group *after* a sensitive ketone has been introduced, the overall step count can be reduced. The target compound's solid form and manageable melting point (100-104°C) facilitate accurate weighing and handling on larger scales compared to low-melting oils or waxy solids often encountered with other building blocks . Furthermore, the high purity of the commercially available material (e.g., 97% or 98%) minimizes the generation of side products that could complicate downstream purifications, thereby improving overall process mass intensity (PMI) and reducing cost of goods .

Synthesis of Advanced Materials and Agrochemicals

Beyond pharmaceuticals, the controlled introduction of a functionalized biaryl motif is central to the development of advanced materials and agrochemicals. 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid provides a versatile entry point for incorporating a protected ketone handle into π-conjugated systems, liquid crystalline materials, or novel ligands for catalysis [1]. The dioxolane group can enhance the solubility of the growing molecule in organic solvents, facilitating polymerization or other material-forming processes . Its reliable purity ensures that material properties are not compromised by trace impurities, a critical factor in the performance of electronic and optical materials.

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